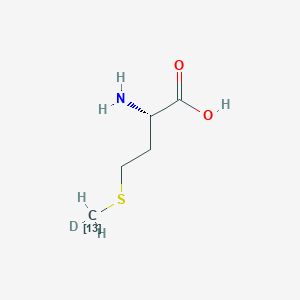
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid: is a unique amino acid derivative characterized by the presence of a deuterium atom and a carbon-13 isotope in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the amino acid backbone. One common method is the use of deuterated reagents and carbon-13 labeled precursors in the synthesis process. For example, the amino acid can be synthesized by reacting a deuterated methylsulfanyl compound with a carbon-13 labeled butanoic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the methylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the methylsulfanyl group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methylsulfanyl derivatives.
Substitution: Various substituted amino acid derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of complex molecules, particularly in the development of labeled compounds for NMR spectroscopy and mass spectrometry studies.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme mechanisms, especially those involving sulfur-containing amino acids.
Medicine: The labeled compound is valuable in medical research for tracing metabolic processes and studying the pharmacokinetics of drugs.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The deuterium and carbon-13 isotopes provide unique labeling that allows for detailed tracking and analysis of the compound’s behavior in biological systems. The sulfur atom in the methylsulfanyl group can participate in redox reactions, influencing the compound’s activity and interactions.
類似化合物との比較
Methionine: A sulfur-containing amino acid with a similar structure but without the isotopic labeling.
S-adenosylmethionine: A derivative of methionine involved in methylation reactions in biological systems.
Cysteine: Another sulfur-containing amino acid that can undergo similar chemical reactions.
Uniqueness: The presence of deuterium and carbon-13 isotopes in (2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid makes it unique for use in isotopic labeling studies. This allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C5H11NO2S |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
(2S)-2-amino-4-(deuterio(113C)methylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D |
InChIキー |
FFEARJCKVFRZRR-LYCQJCGGSA-N |
異性体SMILES |
[2H][13CH2]SCC[C@@H](C(=O)O)N |
正規SMILES |
CSCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


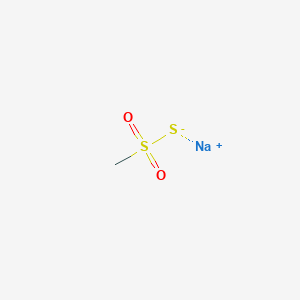

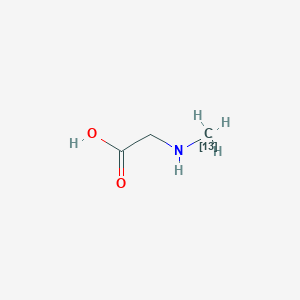
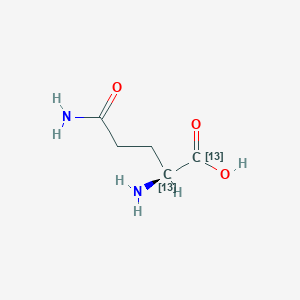

![[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12058915.png)
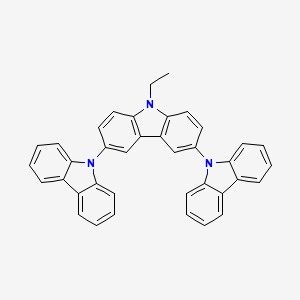
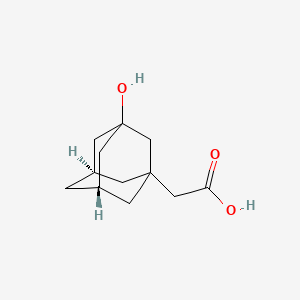

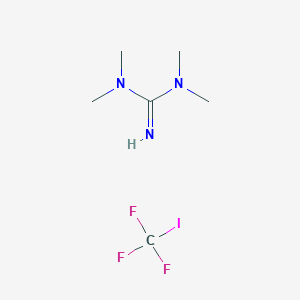



![4-(4,6,8,8-tetramethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinolin-9-yl)butanoic acid](/img/structure/B12058962.png)
